molecular formula C21H26N2O4S B11237651 7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11237651
M. Wt: 402.5 g/mol
InChI Key: JBOYOQFJDGNNNP-UHFFFAOYSA-N
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Description

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the sulfonyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-METHYL-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives and sulfonyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)sulfonyl-N-(2-methylpropyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-14(2)12-22-21(24)20-13-23(18-10-7-16(4)11-19(18)27-20)28(25,26)17-8-5-15(3)6-9-17/h5-11,14,20H,12-13H2,1-4H3,(H,22,24)

InChI Key

JBOYOQFJDGNNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NCC(C)C

Origin of Product

United States

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